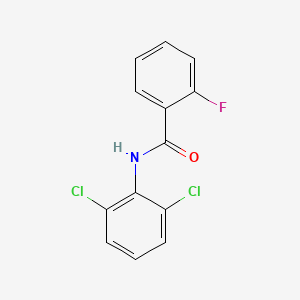

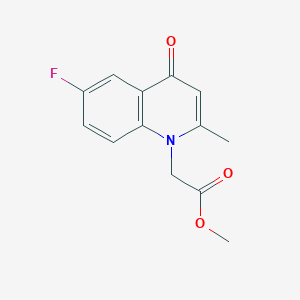

![molecular formula C14H23NO5S B2753102 (1R)-N-Ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine;sulfuric acid CAS No. 2503155-10-8](/img/structure/B2753102.png)

(1R)-N-Ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine;sulfuric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R)-N-Ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine;sulfuric acid is a useful research compound. Its molecular formula is C14H23NO5S and its molecular weight is 317.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Sulfur-Containing Amino Acids and Methylation Processes

Sulfur-containing compounds play pivotal roles in biochemical pathways and synthetic applications. For instance, S-adenosylmethionine (SAM) is recognized for its role as a major biological methyl donor in reactions catalyzed by methyltransferases, contributing to various biochemical syntheses such as cyclopropyl fatty acids, biotin precursors, modified nucleosides in tRNAs, and polyamines. SAM's reactivity is attributed to the electrophilic character of carbon centers adjacent to its positively charged sulfur atom, which facilitates diverse chemical transformations (Fontecave, Atta, & Mulliez, 2004).

Catalytic Applications and Polymer Chemistry

In polymer chemistry, sulfuric acid derivatives are utilized as catalysts to enhance reaction rates and selectivity. For example, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst for the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, demonstrating the utility of sulfur-containing catalysts in organic synthesis for producing high-yield compounds (Tayebi et al., 2011).

Material Science and Conductivity Enhancement

Sulfonated polymers, derived from reactions involving sulfuric acid, exhibit enhanced proton conductivity, making them valuable materials for applications in fuel cells and other devices requiring efficient charge transport. For example, sulfonated poly(ether-etherketone) and poly(4-phenoxybenzoyl-1,4-phenylene) have shown high proton conductivity, demonstrating the importance of sulfuric acid derivatives in modifying polymer properties for specific applications (Kobayashi et al., 1998).

Advanced Synthesis Techniques

Sulfur-containing compounds are central to advanced synthesis techniques, including the formation of carbon-sulfur bonds via alkene addition to oxidized ruthenium thiolate. This process exemplifies the role of sulfuric acid derivatives in facilitating complex chemical syntheses, contributing to the development of novel materials and molecules with specific functions (Grapperhaus, Venna, & Mashuta, 2007).

Propiedades

IUPAC Name |

(1R)-N-ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.H2O4S/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12;1-5(2,3)4/h3-5,7-8,13-15H,2,6,9-11H2,1H3;(H2,1,2,3,4)/t13-,14-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHNWQNGJCCFDS-DTPOWOMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(CC1=CC=CC=C1)C2CCCO2.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@H](CC1=CC=CC=C1)[C@H]2CCCO2.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-5-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2753026.png)

![2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2753027.png)

![(2-methylimidazo[1,2-a]pyridin-3-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2753029.png)

![3-{2-[(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)methyl]-2-methylpropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2753030.png)

![Isopropyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2753039.png)

![[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate](/img/structure/B2753040.png)